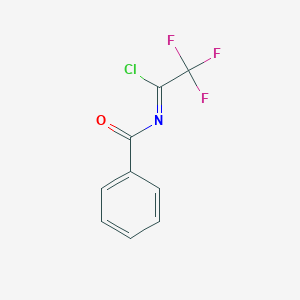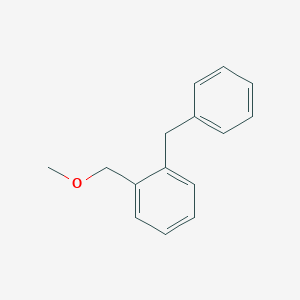![molecular formula C20H21NO4 B14315692 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione CAS No. 110698-41-4](/img/structure/B14315692.png)
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a benzyloxy group, a methoxyphenyl group, and a pyrrolidine-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using a methylating agent such as dimethyl sulfate or methyl iodide.
Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction, typically using a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides, resulting in the reduction of the pyrrolidine-2,5-dione ring to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, bases such as sodium hydroxide (NaOH)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Pyrrolidine derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine-2,5-dione moiety may also play a role in the compound’s biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione: shares similarities with other benzyloxy and methoxyphenyl derivatives, such as:
Uniqueness
- The unique combination of the benzyloxy, methoxyphenyl, and pyrrolidine-2,5-dione groups in this compound provides distinct chemical properties and potential applications that are not found in other similar compounds.
Propiedades
Número CAS |
110698-41-4 |
|---|---|
Fórmula molecular |
C20H21NO4 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-24-18-13-15(11-12-21-19(22)9-10-20(21)23)7-8-17(18)25-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
YZXKBKBNEDJDFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCN2C(=O)CCC2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


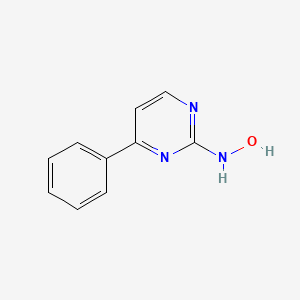
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
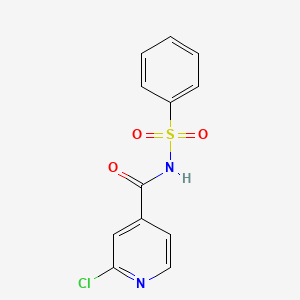


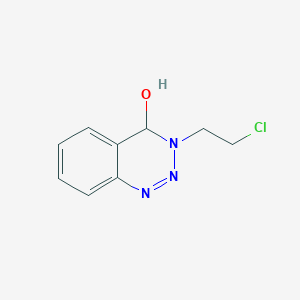
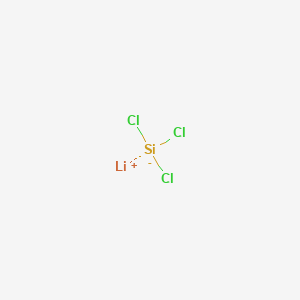
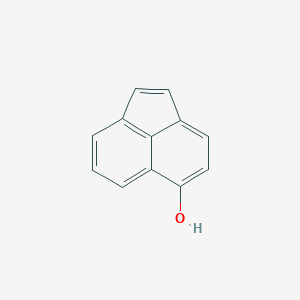
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
